Thermal Stability Advantage over Para-Biphenyl Analog
The predicted boiling point of 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine is 704.4±62.0 °C, compared to 685.5±57.0 °C for the para-biphenyl regioisomer (CAS 1883265-34-6) . This ~19 °C higher boiling point indicates stronger intermolecular interactions and potentially greater thermal stability, which is advantageous for vacuum thermal evaporation (VTE) processes used in OLED fabrication, where thermal decomposition during sublimation must be minimized.
| Evidence Dimension | Predicted boiling point (thermal stability indicator) |
|---|---|
| Target Compound Data | 704.4±62.0 °C (predicted) |
| Comparator Or Baseline | 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine (CAS 1883265-34-6): 685.5±57.0 °C (predicted) |
| Quantified Difference | ~18.9 °C higher for the target compound |
| Conditions | Predicted values using ACD/Labs or comparable in silico method; experimental validation data not available |
Why This Matters
Higher thermal stability reduces decomposition risk during high-temperature sublimation purification and device fabrication, which directly impacts final OLED material quality and device yield.
